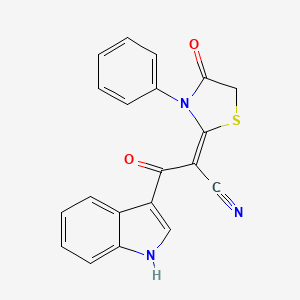
(2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile is a useful research compound. Its molecular formula is C20H13N3O2S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile is a member of a class of molecules known for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize current findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure features an indole moiety linked to a thiazolidinone scaffold, which is known for its biological significance. The synthesis typically involves the condensation of indole derivatives with thiazolidinones under specific conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been reported that modifications in the thiazolidinone structure can enhance antibacterial potency, with some derivatives showing minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5b | Staphylococcus aureus | 10 |
| 5c | Escherichia coli | 15 |
| 5d | Pseudomonas aeruginosa | 20 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies conducted by the National Cancer Institute demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines significantly. For example, one derivative exhibited an inhibition rate of 84.19% against the leukemia cell line MOLT-4, while another showed 72.11% inhibition against CNS cancer cell line SF-295 .
| Cell Line | Compound | Inhibition (%) |
|---|---|---|
| MOLT-4 | 4g | 84.19 |
| SF-295 | 4p | 72.11 |
| RPMI-8226 | 4n | 60.11 |
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets within microbial cells or cancerous tissues. For instance, it may inhibit key enzymes involved in metabolic pathways or interfere with DNA replication processes in cancer cells .
Case Studies
Several case studies have provided insights into the therapeutic applications of this compound:
- Antibacterial Efficacy : A study focusing on the structure–activity relationship (SAR) revealed that specific substitutions on the thiazolidinone ring significantly enhanced antibacterial activity against resistant strains.
- Anticancer Applications : Research involving animal models demonstrated that administration of this compound led to reduced tumor sizes in xenograft models, suggesting its potential as a chemotherapeutic agent.
属性
IUPAC Name |
(2E)-3-(1H-indol-3-yl)-3-oxo-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c21-10-15(19(25)16-11-22-17-9-5-4-8-14(16)17)20-23(18(24)12-26-20)13-6-2-1-3-7-13/h1-9,11,22H,12H2/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMHIVMKNZBIQK-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=C(C#N)C(=O)C2=CNC3=CC=CC=C32)S1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=C(/C#N)\C(=O)C2=CNC3=CC=CC=C32)/S1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













